molecular formula C17H15FN8 B057445 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine CAS No. 428854-24-4

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine

Cat. No. B057445
M. Wt: 350.4 g/mol
InChI Key: RCKYXYXLIJBCOE-UHFFFAOYSA-N
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Description

The compound is part of a broader family of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, known for their significant pharmacological activities. Such compounds are synthesized and analyzed to understand their potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of this compound involves complex reactions including condensation, cyclization, and functional group transformations. For instance, Kelley et al. (1995) described the synthesis of analogues containing imidazole ring replacements, offering insights into the synthetic approaches for similar compounds (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been elucidated using various analytical techniques, including X-ray crystallography and spectral data. For example, Liu et al. (2012) discussed the crystal structure of a related pyrazolo[1,5-a]pyrimidine compound, highlighting the planarity of the central unit and the positioning of substituent groups (Liu et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including interactions with heterocyclic amidines to synthesize novel compounds. Elmaati (2002) provides examples of such reactions, which are fundamental in exploring the chemical properties and reactivity of these molecules (Elmaati, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential applications. Although specific data for "2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine" are not detailed here, studies on related compounds offer insights into methodologies for assessing these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interactions with biological targets, are central to understanding the compound's utility. Research on related compounds, such as the work by Nagender et al. (2014) on pyrazolo[3,4-b]pyridine derivatives, sheds light on these aspects (Nagender et al., 2014).

Scientific Research Applications

  • Anticonvulsant Activity : Kelley et al. (1995) reported on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine containing isosteric replacements of the imidazole ring. These compounds were tested for anticonvulsant activity, revealing distinct differences in their electrostatic isopotential maps, which may relate to their anticonvulsant effectiveness (Kelley et al., 1995).

  • Anti-Mycobacterial Activity : Sutherland et al. (2022) explored the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines and their structure-activity relationships for the treatment of Mycobacterium tuberculosis. Some compounds showed potent in vitro growth inhibition of M.tb (Sutherland et al., 2022).

  • Antimicrobial Activities : Abdelhamid et al. (2016) conducted a green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives. These compounds exhibited antimicrobial activities comparable to typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).

  • Cytotoxicity, Antimicrobial and Anti-Biofilm Activities : Nagender et al. (2014) prepared novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, which were screened for cytotoxicity against various cancer cell lines and for antimicrobial, anti-biofilm activities (Nagender et al., 2014).

  • Adenosine Receptor Antagonists : Gatta et al. (1993) synthesized derivatives of imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine, finding compounds that acted as potent adenosine A2 receptor antagonists (Gatta et al., 1993).

  • Anti-Lung Cancer Activity : Hammam et al. (2005) investigated fluorobenzo[b]pyran derivatives, including compounds related to 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine, for their potential anti-lung cancer activity (Hammam et al., 2005).

  • PDE9 Inhibition : Wunder et al. (2005) characterized a PDE9 inhibitor, a class to which the compound is related, showing potential in the treatment of Alzheimer's disease (Wunder et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

Future Directions

The compound and its derivatives have potential for further exploration . For instance, one of the synthesized derivatives showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that the compound and its derivatives could be further explored for their potential therapeutic applications.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN8/c18-11-6-2-1-4-9(11)8-26-17-10(5-3-7-22-17)13(25-26)16-23-14(20)12(19)15(21)24-16/h1-7H,8,19H2,(H4,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYXYXLIJBCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C(C(=N4)N)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Reactant of Route 2
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Reactant of Route 3
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Reactant of Route 4
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Reactant of Route 5
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Reactant of Route 6
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine

Citations

For This Compound
3
Citations
ST Rajan, M Venkatesh, R Bommidi, B Gunupuru - 2021 - tdcommons.org
The present invention provides process for the preparation of methyl (4, 6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo [3, 4-b] pyridin-3-yl) pyrimidin-5-yl) carbamate compound of formula…
Number of citations: 0 www.tdcommons.org
RS Chodankar, AA Mahajan - Journal of Chromatography Open, 2022 - Elsevier
In the current scenario, the safety aspect related to impurities and their permissible level in the formulation has gained worldwide importance. The ICH (International Conference on …
Number of citations: 0 www.sciencedirect.com
J Mittendorf, S Weigand, C Alonso‐Alija… - ChemMedChem …, 2009 - Wiley Online Library
Direct stimulation of soluble guanylate cyclase (sGC) represents a promising therapeutic strategy for the treatment of a range of diseases, including the severely disabling pulmonary …

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